A Technical Guide to Tert-butyl 4-(aminomethyl)benzoate
A Technical Guide to Tert-butyl 4-(aminomethyl)benzoate
CAS Number: 107045-28-3
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on tert-butyl 4-(aminomethyl)benzoate. This bifunctional building block is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
Chemical and Physical Properties
Tert-butyl 4-(aminomethyl)benzoate is a stable organic compound at room temperature, though it is recommended to be stored at 2-8°C for long-term stability. It presents as a light yellow crystalline solid and is primarily utilized as a synthetic building block.
| Property | Value | Source |
| CAS Number | 107045-28-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][3][5] |
| Molecular Weight | 207.27 g/mol | [1][3][5] |
| Appearance | Light Yellow Crystal | |
| Purity | Typically ≥95% | [5] |
| Storage Temperature | 2-8°C | |
| MDL Number | MFCD04973451 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of tert-butyl 4-(aminomethyl)benzoate.
| Technique | Interpretation |
| ¹³C NMR | Conforms to the structure, with characteristic peaks for the tert-butyl group, the aromatic ring, the aminomethyl group, and the ester carbonyl. |
| Infrared (IR) Spectroscopy | The spectrum shows characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=O stretching of the ester, and C=C stretching of the aromatic ring. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis of Tert-butyl 4-(aminomethyl)benzoate
A common synthetic route to tert-butyl 4-(aminomethyl)benzoate involves the esterification of 4-(aminomethyl)benzoic acid. A representative protocol is detailed below.
Experimental Protocol: Synthesis of Tert-butyl 4-(aminomethyl)benzoate
Materials:
-
4-(Aminomethyl)benzoic acid
-
Thionyl chloride
-
tert-Butanol
-
Dichloromethane (DCM)
-
Ethyl acetate
-
10% aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice bath
-
Round-bottom flask
-
Stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation: Suspend 4-(aminomethyl)benzoic acid (1 equivalent) in thionyl chloride (excess) and gently reflux the mixture for 2 hours until the solution becomes clear.
-
Solvent Removal: Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure. Use azeotropic distillation with dichloromethane (3x) to remove the final traces of thionyl chloride.
-
Esterification: Dissolve the resulting acid chloride in dichloromethane and cool the solution in an ice bath. Add a solution of tert-butanol (excess) in dichloromethane dropwise to the stirred solution.
-
Work-up: A white precipitate (the hydrochloride salt) will form. Evaporate the dichloromethane. Suspend the solid in ethyl acetate and filter.
-
Neutralization and Extraction: Suspend the filtered solid in a 10% aqueous sodium bicarbonate solution and extract the product into dichloromethane (3x).
-
Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield tert-butyl 4-(aminomethyl)benzoate as a pale cream solid.
Applications in Research and Drug Development
Tert-butyl 4-(aminomethyl)benzoate serves as a versatile building block due to its orthogonal protecting groups—the tert-butyl ester and the primary amine. This allows for selective reactions at either functional group.
Peptide Synthesis and Linker Chemistry
The primary amine can be readily coupled with carboxylic acids, isocyanates, or other electrophiles, while the tert-butyl ester protects the carboxylic acid functionality. This makes it an ideal component for:
-
Peptide Synthesis: It can be incorporated into peptide chains to introduce an aromatic spacer with a modifiable handle.
-
Linker Synthesis for PROTACs and ADCs: The compound can act as a rigid linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[6] The amine can be attached to one part of the molecule (e.g., an E3 ligase ligand), and after deprotection of the ester, the resulting carboxylic acid can be coupled to another part (e.g., a warhead or a protein-targeting ligand).
Intermediate in Pharmaceutical Synthesis
This compound is an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. It is also a reactant in the preparation of benzimidazoles, which have been investigated as protein kinase inhibitors.[2]
Experimental Protocol: Amide Coupling with a Carboxylic Acid
Materials:
-
Tert-butyl 4-(aminomethyl)benzoate
-
A generic carboxylic acid (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Lithium chloride (for HATU)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve the carboxylic acid (1 equivalent) in DMF. Add the coupling reagent (DCC or HATU, 1.1 equivalents) and DIPEA (2 equivalents).
-
Addition of Amine: Add a solution of tert-butyl 4-(aminomethyl)benzoate (1 equivalent) in DMF to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up (for DCC): Filter off the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Work-up (for HATU): Dilute the reaction mixture with ethyl acetate and wash with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Deprotection Strategies
The tert-butyl ester can be selectively cleaved under acidic conditions to reveal the carboxylic acid, which can then be used for further functionalization.
Experimental Protocol: Deprotection of the Tert-butyl Ester
Materials:
-
Tert-butyl 4-(substituted-aminomethyl)benzoate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve the tert-butyl ester-protected compound in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected product.
-
Collection: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Safety and Handling
Tert-butyl 4-(aminomethyl)benzoate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. spectrabase.com [spectrabase.com]
- 2. tert-butyl 4-(aMinoMethyl)benzoate | 107045-28-3 [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tert-butyl 4-(aMinoMethyl)benzoate synthesis - chemicalbook [chemicalbook.com]
- 5. 4-(Aminomethyl)benzoic acid tert-butyl ester 95% | CAS: 107045-28-3 | AChemBlock [achemblock.com]
- 6. medchemexpress.com [medchemexpress.com]
